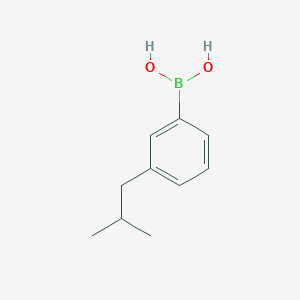

3-Isobutylphenylboronic acid

Description

BenchChem offers high-quality 3-Isobutylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-methylpropyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMYWKQRGMFPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Isobutylphenylboronic Acid – Structural Dynamics and Synthetic Utility

[1]

Executive Summary

3-Isobutylphenylboronic acid (CAS 153624-42-1) is a specialized organoboron intermediate critical for the precise installation of isobutyl moieties at the meta-position of aryl scaffolds.[1] While its para-isomer (4-isobutylphenylboronic acid) is widely recognized as a direct precursor to ibuprofen-like non-steroidal anti-inflammatory drugs (NSAIDs), the meta-isomer offers a distinct vector for structure-activity relationship (SAR) exploration in medicinal chemistry.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as a definitive resource for drug development professionals.[1]

Chemical Identity & Structural Analysis[2][3][4]

The structural integrity of 3-isobutylphenylboronic acid is defined by the meta-substitution pattern, which imparts unique steric and electronic properties compared to its para-analog.[1] The isobutyl group acts as a lipophilic bulk, influencing the binding affinity in protein pockets where meta-selectivity is required.[1]

Chemical Data Profile[1][3][4]

| Property | Specification |

| Chemical Name | 3-Isobutylphenylboronic acid |

| CAS Number | 153624-42-1 |

| Molecular Formula | C₁₀H₁₅BO₂ |

| Molecular Weight | 178.04 g/mol |

| SMILES | CC(C)CC1=CC=CC(=C1)B(O)O |

| MDL Number | MFCD13185670 |

| Physical State | Solid (typically off-white to white powder) |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

Structural Conformation & Sterics

The meta-positioning of the isobutyl group creates a specific steric environment.[1] Unlike the para-isomer, where the alkyl tail extends linearly away from the boronic acid center, the meta-isobutyl group projects laterally.[1] This conformation is critical during transmetallation in cross-coupling reactions, as it may interact with bulky phosphine ligands on the palladium catalyst, necessitating careful ligand selection (e.g., SPhos or XPhos) to prevent steric clash.[1]

Synthetic Pathways[5]

The synthesis of 3-isobutylphenylboronic acid typically proceeds via metal-halogen exchange from the corresponding aryl halide, followed by electrophilic trapping with a borate ester.[1] The high fidelity of this transformation relies on the stability of the intermediate organometallic species.

Primary Synthesis Route: Grignard/Lithium Exchange

The most robust industrial route involves the conversion of 1-bromo-3-isobutylbenzene.[1]

-

Precursor Synthesis: Kumada coupling of 1-bromo-3-iodobenzene with isobutylmagnesium bromide yields 1-bromo-3-isobutylbenzene [1].[1]

-

Metalation: The aryl bromide is treated with magnesium (Grignard formation) or n-butyllithium (Lithium-halogen exchange) in anhydrous THF or diethyl ether at cryogenic temperatures (-78 °C for Li-exchange).[1]

-

Borylation: The resulting arylmetal species nucleophilically attacks a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[1]

-

Hydrolysis: Acidic hydrolysis yields the free boronic acid.

Figure 1: Step-wise synthetic pathway from aryl halide precursor to the target boronic acid.[1][2]

Reactivity & Applications: Suzuki-Miyaura Coupling

The primary utility of 3-isobutylphenylboronic acid lies in Suzuki-Miyaura cross-coupling to form biaryl motifs.[1] The boronic acid moiety serves as the nucleophilic partner, coupling with aryl halides (electrophiles).[1]

Mechanistic Considerations

The catalytic cycle involves three key steps:

-

Oxidative Addition: Pd(0) inserts into the aryl halide bond.

-

Transmetallation: The 3-isobutylphenyl group transfers from Boron to Palladium.[1] This step is base-dependent (activating the boronic acid to a boronate species).[1]

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Critical Insight: Due to the meta-isobutyl group, the transmetallation rate may be slightly retarded compared to unsubstituted phenylboronic acid due to steric hindrance.[1] Using strong bases (e.g., K₃PO₄) and electron-rich, bulky ligands helps facilitate this step.[1]

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling highlighting the entry point of 3-isobutylphenylboronic acid.[1]

Experimental Protocol: Biaryl Synthesis

This protocol describes a validated method for coupling 3-isobutylphenylboronic acid with a generic aryl bromide, optimized for high yield and reproducibility.[1]

Materials

-

Substrate 1: 3-Isobutylphenylboronic acid (1.2 equiv)[1]

-

Substrate 2: Aryl Bromide (1.0 equiv)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Reagent Loading:

-

Add the Aryl Bromide (1.0 mmol), 3-Isobutylphenylboronic acid (1.2 mmol, 214 mg), and Pd(dppf)Cl₂ (0.03 mmol) to the flask.

-

Expert Note: Adding the catalyst last, after a brief solvent purge, can sometimes prevent premature catalyst deactivation.[1]

-

-

Solvent & Base Addition:

-

Reaction:

-

Heat the mixture to 80-90 °C under N₂ for 4-12 hours.

-

Monitor reaction progress via TLC or LC-MS.[1] Look for the disappearance of the aryl bromide.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Purification:

-

Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).[1]

-

Safety & Handling

As a boronic acid derivative, 3-isobutylphenylboronic acid requires standard laboratory safety protocols.[1]

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat.[1] |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; access to eye wash station.[1] |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood to avoid dust inhalation.[1] |

| Stability | Boroxine formation | Store in a cool, dry place.[1] Boronic acids can dehydrate to form cyclic boroxine trimers; this is reversible with water/base. |

References

Strategic Sourcing & Technical Profile: 3-Isobutylphenylboronic Acid

Executive Summary: The Regioisomer Imperative

In the landscape of medicinal chemistry, 3-Isobutylphenylboronic acid (CAS 153624-42-1) serves as a critical "scaffold probe." While its para-substituted isomer (4-isobutylphenylboronic acid) is the well-known precursor to Ibuprofen, the meta-substituted (3-isobutyl) isomer is indispensable for Structure-Activity Relationship (SAR) campaigns. It allows researchers to modulate lipophilicity and steric bulk in the meta position of biaryl pharmacophores, often used to tune metabolic stability or kinase binding affinity.

This guide addresses the sourcing challenges, quality control pitfalls (specifically the boroxine equilibrium), and application protocols for this specialized intermediate.

Chemical Profile & Specifications

Researchers must understand that commercial boronic acids are rarely 100% pure "acid" species. They exist in a dynamic equilibrium with their cyclic anhydride (boroxine) forms.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| Chemical Name | (3-Isobutylphenyl)boronic acid | |

| CAS Number | 153624-42-1 | Verify against 4-isomer (153624-38-5) |

| Molecular Formula | C₁₀H₁₅BO₂ | |

| Molecular Weight | 178.04 g/mol | Monomer weight |

| Appearance | White to off-white powder | Hygroscopic |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂ | Limited water solubility |

| Purity Standard | ≥97% (HPLC) | Critical: May contain varying % of anhydride |

| Storage | 2-8°C, Inert Atmosphere | Desiccate to prevent protodeboronation |

The "Boroxine Trap" in Procurement

Suppliers often label purity based on elemental analysis or HPLC area %, which may not account for the stoichiometry change caused by dehydration.

-

The Issue: 3 molecules of boronic acid lose 3 water molecules to form a boroxine trimer.

-

Impact: If you calculate stoichiometry based on the monomer MW (178.04), but your sample is 30% boroxine, your catalyst loading and stoichiometry will be skewed, potentially stalling Suzuki couplings.

-

Solution: Always perform a quantitative ¹H-NMR (qNMR) with an internal standard (e.g., trimethoxybenzene) upon receipt to establish the "Effective Molecular Weight" (EMW).

Supply Chain Intelligence

Availability for CAS 153624-42-1 is categorized as "Tier 2: Research Scale." Unlike the commodity 4-isomer, the 3-isomer is typically held in smaller inventories (grams to kilograms).

Sourcing Strategy Matrix

| Supplier Tier | Typical Pack Size | Lead Time | Use Case |

| Catalog Giants (e.g., Sigma, Fisher) | 1g - 5g | 24-48 Hours | Rapid prototyping; High cost/gram. |

| Specialized Boron Houses (e.g., Boron Molecular, Combi-Blocks) | 10g - 100g | 1-2 Weeks | Scale-up; Better batch consistency. |

| CRO/CMO (Custom Synthesis) | >1kg | 8-12 Weeks | GMP production; Required for clinical batches. |

Key Supplier Qualification Questions:

-

Does the Certificate of Analysis (CoA) report the boroxine:acid ratio?

-

Is the material packed under Argon? (Prevents oxidation to the phenol).

-

Can you provide a specific impurity profile regarding the 4-isobutyl isomer? (Cross-contamination is common in non-selective alkylation routes).

Application Workflow: Suzuki-Miyaura Coupling

The primary utility of CAS 153624-42-1 is the introduction of the 3-isobutylphenyl moiety via Palladium-catalyzed cross-coupling.

Mechanism of Action

The boronic acid undergoes transmetallation with an organopalladium(II) species. The 3-isobutyl group provides steric bulk that can influence the rate of this step.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling utilizing 3-Isobutylphenylboronic acid.[1]

Standard Operating Procedure (SOP)

Objective: Coupling of 3-Isobutylphenylboronic acid with an aryl bromide.

-

Stoichiometry:

-

Aryl Bromide: 1.0 equiv

-

Boronic Acid (153624-42-1): 1.2 - 1.5 equiv (Adjust based on purity/boroxine content)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

-

Execution:

-

Charge solids into a reaction vial equipped with a stir bar.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvents via syringe.

-

Heat to 80-100°C for 4-12 hours.

-

-

Workup:

-

Cool to RT. Filter through Celite to remove Pd black.

-

Dilute with EtOAc, wash with water/brine.

-

Concentrate and purify via Flash Chromatography.

-

Contingency: In-House Synthesis Protocol

If supply chain disruptions occur, the compound can be synthesized from 3-isobutyl-1-bromobenzene.

Figure 2: Synthetic pathway for in-house production of CAS 153624-42-1.

Critical Process Parameters (CPPs):

-

Temperature Control: The lithiation must be maintained at <-70°C to prevent "benzyne" formation or isomerization.

-

Quench: The borate ester addition must be slow to avoid double-addition (formation of borinic acid impurities).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (General reference for Boroxine equilibrium).

Sources

An In-Depth Technical Guide to 3-Isobutylphenylboronic Acid for Advanced Research Applications

Executive Summary: 3-Isobutylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique structural properties make it an invaluable reagent for creating complex organic molecules through carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of its physicochemical properties, a robust synthesis protocol, and a detailed exploration of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For researchers, medicinal chemists, and drug development professionals, understanding the utility and technical handling of this compound is essential for the efficient synthesis of novel chemical entities and active pharmaceutical ingredients (APIs).

Physicochemical Properties of 3-Isobutylphenylboronic Acid

3-Isobutylphenylboronic acid is a white to off-white solid at room temperature. The presence of the boronic acid functional group dictates its reactivity, while the isobutyl substituent on the phenyl ring provides specific steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules. A summary of its core properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BO₂ | N/A |

| Molecular Weight | 178.04 g/mol | N/A |

| CAS Number | 153624-42-1 | [1] |

| IUPAC Name | (3-isobutylphenyl)boronic acid | N/A |

| Physical State | Solid | N/A |

| Primary Application | Suzuki-Miyaura cross-coupling reactions | [2] |

Synthesis and Mechanism

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.

Conceptual Synthesis Workflow:

-

Formation of Grignard Reagent: The process begins with the synthesis of the 3-isobutylphenylmagnesium bromide Grignard reagent from 1-bromo-3-isobutylbenzene and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This step is crucial as it converts the electrophilic aryl halide into a potent nucleophilic organometallic species.

-

Borylation: The Grignard reagent is then added slowly to a solution of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C). The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester. This forms a tetracoordinate boronate complex.

-

Hydrolysis: The final step is the acidic workup of the reaction mixture. The addition of an acid, such as hydrochloric acid, hydrolyzes the boronate ester to yield the final 3-isobutylphenylboronic acid product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Boronic acids are integral to modern medicinal chemistry. [3]The first FDA-approved drug containing a boronic acid was Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma. [3][4]The ability to use reagents like 3-isobutylphenylboronic acid in Suzuki-Miyaura couplings allows for the modular and efficient synthesis of complex biaryl structures, which are common motifs in many drug candidates. Furthermore, phenylboronic acid-based polymers and nanoparticles are being explored for advanced drug delivery systems, often designed to be responsive to biological stimuli like glucose levels. [5][6]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative, self-validating methodology for using 3-isobutylphenylboronic acid in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4'-methoxy-3-isobutyl-1,1'-biphenyl from 4-bromoanisole and 3-isobutylphenylboronic acid.

Reagents & Equipment:

-

3-Isobutylphenylboronic acid (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (4:1 solvent mixture)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas line for inert atmosphere

-

Standard glassware for extraction and purification

Step-by-Step Procedure:

-

Setup: Assemble the flask and condenser, ensuring the system is dry. Place a stir bar in the flask.

-

Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Charge Reagents: To the flask, add 3-isobutylphenylboronic acid, 4-bromoanisole, potassium carbonate, and the palladium catalyst.

-

Add Solvent: Add the toluene/water solvent mixture to the flask. The biphasic system is common for Suzuki couplings, and the base is typically dissolved in the aqueous phase.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure 4'-methoxy-3-isobutyl-1,1'-biphenyl.

Safety, Handling, and Storage

As with other arylboronic acids, 3-isobutylphenylboronic acid requires careful handling in a laboratory setting.

-

Hazards: It is classified as an irritant. Standard GHS hazard statements for similar compounds include:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), so proper storage is key to maintaining reagent integrity.

Conclusion

3-Isobutylphenylboronic acid is a highly valuable and versatile reagent for synthetic chemists. Its primary utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction provides a direct and modular route to complex molecular architectures that are central to drug discovery and materials science. A thorough understanding of its properties, synthesis, and application protocols empowers researchers to leverage this powerful tool for innovation.

References

-

3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 . PubChem. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Center for Biotechnology Information. Available at: [Link]

-

Isobutyl Boronic Acid, Grade: Technical Grade, Purity . IndiaMART. Available at: [Link]

-

3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 . PubChem. Available at: [Link]

-

Buy 3-acrylamidophenylboronic acid . Boron Molecular. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Center for Biotechnology Information. Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery . MDPI. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

- Synthesis of boronic ester and acid compounds. Google Patents.

-

Synthesis of biologically active boron-containing compounds . National Center for Biotechnology Information. Available at: [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications . ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

-

(3-(Triphenylsilyl)phenyl)boronic acid | C24H21BO2Si | CID 89982498 . PubChem. Available at: [Link]

- Preparation method for isobutaneboronic acid. Google Patents.

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates . Journal of Applied Pharmaceutical Science. Available at: [Link]

-

3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 . PubChem. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives . MDPI. Available at: [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts . ACS Publications. Available at: [Link]

Sources

- 1. 3-Isobutylphenylboronic acid | 153624-42-1 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

difference between 3-isobutyl and 4-isobutyl phenylboronic acid

This guide details the structural, electronic, and synthetic divergences between 3-isobutylphenylboronic acid and 4-isobutylphenylboronic acid. It is designed for researchers optimizing structure-activity relationships (SAR) or scaling up cross-coupling workflows.

Comparative Analysis for Synthetic & Medicinal Chemistry

Executive Summary

The distinction between 3-isobutylphenylboronic acid (meta-substituted) and 4-isobutylphenylboronic acid (para-substituted) extends beyond simple regioisomerism. It dictates the molecule's electronic profile, solid-state properties, and behavior in palladium-catalyzed cross-couplings.

-

4-Isobutylphenylboronic acid is the linear, para-substituted isomer. It is a direct structural precursor to Ibuprofen and its biaryl analogs. It exhibits higher crystallinity and slightly higher electron density at the boron center.

-

3-Isobutylphenylboronic acid is the "kinked," meta-substituted isomer. It is primarily used in Scaffold Hopping to probe binding pocket width and off-target selectivity. It presents unique steric challenges during transmetallation.

Quick Reference Data

| Feature | 4-Isobutylphenylboronic Acid | 3-Isobutylphenylboronic Acid |

| CAS Number | 153624-38-5 | 153624-42-1 |

| Substitution | Para (1,[1]4) | Meta (1,3) |

| Geometry | Linear (180° vector) | Bent (120° vector) |

| Hammett Constant ( | ||

| Primary Utility | NSAID analogs, Liquid Crystals | SAR exploration, Steric probing |

Structural & Electronic Determinants[2][3]

Geometric Topology

The spatial arrangement of the isobutyl tail relative to the boronic acid "warhead" fundamentally alters downstream molecular recognition.

-

The Para-Vector (4-isomer): The isobutyl group extends along the primary axis of the phenyl ring. In drug design, this mimics the linear hydrophobic pharmacophore seen in Ibuprofen and many PPAR agonists.

-

The Meta-Vector (3-isomer): The isobutyl group projects at a 120° angle. This creates a "kink" in the molecule, increasing the hydrodynamic volume and potentially clashing with narrow enzyme sub-pockets (e.g., COX-1/COX-2 channels).

Electronic Profiling (Hammett Analysis)

The reactivity of the boronic acid is governed by the electron density donated by the isobutyl group.

-

Inductive & Hyperconjugative Effects: Alkyl groups are electron-donating.

-

In the 4-position , the isobutyl group donates density via induction (

) and hyperconjugation. The Hammett constant -

In the 3-position , hyperconjugation cannot effectively delocalize onto the carbon bearing the boron. The effect is primarily inductive.[2] The Hammett constant

is approximately -0.07 .

-

-

Impact on Acidity (pKa): The 4-isomer, being more electron-rich, renders the boron center slightly less Lewis acidic (higher pKa) compared to the 3-isomer. This affects the stability of the boronate complex during the transmetallation step of Suzuki couplings.

Figure 1: Electronic and structural divergence between the para and meta isomers.

Synthetic Utility: Suzuki-Miyaura Coupling

Reactivity Profiles

In palladium-catalyzed cross-coupling, the transmetallation step is often rate-determining.

-

4-Isobutylphenylboronic Acid:

-

Rate: Generally faster transmetallation due to minimal steric hindrance around the C-B bond.

-

Stability: The increased electron donation stabilizes the C-B bond against oxidation but makes it slightly more susceptible to protodeboronation under highly acidic conditions compared to electron-poor rings (though alkyl groups are generally safe).

-

-

3-Isobutylphenylboronic Acid:

-

Rate: The isobutyl group at the meta position exerts a "buttressing effect." While not directly blocking the boron, it increases the steric bulk of the rotating phenyl ring, which can slow down the formation of the pre-transmetallation complex, especially with bulky phosphine ligands (e.g., SPhos, XPhos).

-

Optimization: Requires slightly higher catalyst loading or higher temperatures (60-80°C) compared to the 4-isomer.

-

General Synthesis Protocol (Grignard Route)

Both isomers are synthesized from their corresponding bromo-isobutylbenzene precursors. The 4-isomer precursor is commercially abundant; the 3-isomer precursor often requires de novo synthesis.

Standard Workflow:

-

Activation: React 1-bromo-3(or 4)-isobutylbenzene with Mg turnings in dry THF/Ether to form the Grignard reagent.

-

Borylation: Dropwise addition of the Grignard to Trimethyl borate (B(OMe)3) at -78°C. Critical: Low temperature prevents double addition.

-

Hydrolysis: Acidic workup (1M HCl) yields the boronic acid.

Figure 2: General synthetic pathway via Grignard formation.

Medicinal Chemistry Applications

The Ibuprofen Connection (4-Isomer)

The 4-isobutylphenyl moiety is the pharmacophore of Ibuprofen. Researchers use 4-isobutylphenylboronic acid to synthesize biaryl analogs of NSAIDs.

-

Mechanism: Suzuki coupling of this boronic acid with heteroaryl halides (e.g., chloropyridine) creates "super-ibuprofen" analogs with altered metabolic stability and lipophilicity.

-

Reference: This strategy mimics the industrial synthesis of Ibuprofen derivatives where the linear geometry fits the COX enzyme channel.

Scaffold Hopping (3-Isomer)

The 3-isomer is used to test the plasticity of a binding pocket.

-

Concept: If a 4-substituted lead compound (linear) has poor solubility or metabolic issues, chemists switch to the 3-isomer (kinked) to disrupt crystal packing (improving solubility) while attempting to maintain binding affinity.

-

Proteasome Inhibitors: In the design of Bortezomib analogs, the position of the alkyl tail (isobutyl) is critical for fitting into the hydrophobic S1 pocket of the proteasome.

Experimental Characterization & Purification

Solubility & Handling

-

Anhydride Formation: Both acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage.

-

Observation: A "pure" sample often shows a melting point depression or broad range due to the boroxine/acid equilibrium.

-

Correction: Recrystallize from water/acetonitrile or treat with aqueous base followed by reprecipitation to regenerate the monomer before precise stoichiometric use.

-

Analytical Distinction (NMR)

Distinguishing the isomers via 1H NMR is straightforward due to symmetry:

-

4-Isobutyl (Para): The aromatic region shows a classic AA'BB' system (two doublets, integrating 2H each) around 7.0–8.0 ppm.

-

3-Isobutyl (Meta): The aromatic region is more complex, showing a singlet (H2), two doublets (H4, H6), and a triplet (H5). The singlet at the H2 position (between the boron and isobutyl group) is a diagnostic peak.

References

-

ChemicalBook. (2025).[3] 4-Isobutylphenylboronic acid Properties and CAS 153624-38-5. Link

-

Sigma-Aldrich. (2025). Hammett Constants and Substituent Effects in Organic Chemistry. Link

-

National Institutes of Health (PubChem). (2025). Isobutylboronic acid Structure and Data. Link

-

Central College. (2019). Ibuprofen Synthesis: Friedel-Crafts to Grignard Pathways. Link

-

BenchChem. (2025). 3-Isobutylphenylboronic acid (CAS 153624-42-1) Product Guide. Link

Sources

3-Isobutylphenylboronic acid safety data sheet (SDS) download

Title: Technical Guide: 3-Isobutylphenylboronic Acid (CAS 153624-42-1) – Safety, Handling, and Application

Executive Summary This technical guide provides a comprehensive analysis of 3-Isobutylphenylboronic acid (CAS: 153624-42-1), a critical organoboron reagent used in the synthesis of biaryl scaffolds for medicinal chemistry. While often overshadowed by its para-isomer (a precursor to Ibuprofen), the meta-isomer (3-isobutyl) is increasingly vital for Structure-Activity Relationship (SAR) studies, allowing researchers to explore regioisomeric effects on lipophilicity and receptor binding. This document integrates Safety Data Sheet (SDS) parameters with practical laboratory protocols, offering a self-validating guide for researchers.

Part 1: Sourcing & Data Verification

Downloading an SDS is not merely a compliance step; it is the first line of defense in experimental design. When retrieving the SDS for CAS 153624-42-1, researchers must verify three critical data points to ensure the reagent's identity and purity profile, as "isobutyl" isomers are frequently mislabeled in aggregated databases.

Verification Checklist:

-

CAS Registry Number: Must match 153624-42-1 .[1][2] (Note: Do not confuse with 4-isobutylphenylboronic acid or isobutylboronic acid).

-

Purity Specification: Look for "Contains varying amounts of anhydride."[3] Boronic acids spontaneously dehydrate to form cyclic boroxines (trimers). A purity of >95% typically refers to the boron content equivalent, not necessarily the free acid form.

-

Stoichiometry Correction: If the SDS lists the substance as a boroxine mixture, you must adjust your reaction stoichiometry (calculate based on Boron equivalents).

Part 2: Critical Safety Profile (GHS Analysis)

The safety profile of 3-Isobutylphenylboronic acid is governed by its potential to hydrolyze and its irritant properties. The following data is synthesized from standard GHS classifications for substituted phenylboronic acids.

Table 1: GHS Hazard Classifications & Response

| Hazard Code | Hazard Statement | Severity | Critical Response Protocol |

| H315 | Causes skin irritation | Moderate | Immediate: Wash with soap/water. Prevention: Nitrile gloves (min 0.11mm thickness). |

| H319 | Causes serious eye irritation | High | Immediate: Rinse cautiously with water for 15 min. Remove contact lenses. |

| H335 | May cause respiratory irritation | Moderate | Engineering Control: Handle strictly within a fume hood. Avoid dust generation.[4][5] |

| H302 | Harmful if swallowed | Moderate | Medical: Rinse mouth.[5] Do NOT induce vomiting. Contact Poison Center.[4][5] |

Safety Decision Workflow

The following diagram outlines the logical decision-making process for handling this reagent, from storage to spill management.

Figure 1: Operational safety workflow for handling solid boronic acids.

Part 3: Technical Specifications & Stability

Understanding the physicochemical behavior of 3-Isobutylphenylboronic acid is essential for reaction success.

-

Molecular Formula: C₁₀H₁₅BO₂

-

Appearance: White to off-white powder.

-

Solubility: Soluble in MeOH, EtOH, DMSO, DMF. Sparingly soluble in water (requires basic pH to solubilize as the boronate).

-

The "Boroxine Cycle": Under dry storage conditions, 3-Isobutylphenylboronic acid reversibly dehydrates to form a six-membered boroxine ring (anhydride).

Impact: This does not degrade the reagent's efficacy for Suzuki couplings, as the base in the reaction media (e.g., K₂CO₃/H₂O) rapidly hydrolyzes the boroxine back to the active boronic acid species.

Part 4: Experimental Application (Suzuki-Miyaura Coupling)

The primary application of this reagent is the introduction of the m-isobutylphenyl moiety. Below is a standardized, high-yield protocol optimized for drug discovery workflows.

Reaction:

3-Isobutylphenylboronic acid + Aryl Bromide

Protocol:

-

Reagent Prep:

-

3-Isobutylphenylboronic acid: 1.2 equivalents (excess accounts for potential de-boronation).

-

Aryl Bromide (Electrophile): 1.0 equivalent.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered substrates).

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/EtOH/Water.

-

-

Procedure:

-

Step 1: Charge a reaction vial with the aryl bromide, boronic acid, and base.

-

Step 2: Add solvent mixture and degas (sparge with Nitrogen/Argon for 10 mins). Oxygen inhibits the catalytic cycle.

-

Step 3: Add the Pd catalyst under a positive pressure of inert gas.

-

Step 4: Seal and heat to 80-100°C for 4–12 hours.

-

Step 5 (Workup): Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Mechanistic Visualization: The following diagram illustrates the catalytic cycle, highlighting where the 3-isobutylphenyl group enters the complex.

Figure 2: Suzuki-Miyaura catalytic cycle for 3-Isobutylphenylboronic acid coupling.

Part 5: Waste Management & Emergency Response

Boron-containing waste requires specific disposal protocols to prevent environmental phytotoxicity.

-

Waste Disposal:

-

Do not dispose of down the drain. Boron compounds can be toxic to aquatic life (Chronic Aquatic Toxicity Category 4 in some classifications).

-

Collect all aqueous layers from the workup (Step 5 above) in a container labeled "Aqueous Waste - Heavy Metals/Boron" if Pd catalyst is present.

-

Solid waste (silica gel columns) should be treated as hazardous solid waste.

-

-

Fire Fighting:

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Hazard: Thermal decomposition releases Borane/Boron oxides and Carbon oxides. Firefighters must wear SCBA.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 153624-42-1 | (3-Isobutylphenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 3. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 153624-38-5|4-Isobutylphenylboronic acid|BLD Pharm [bldpharm.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

meta-isobutylphenylboronic acid synonyms and IUPAC name

This technical guide provides a comprehensive analysis of (3-isobutylphenyl)boronic acid (also known as meta-isobutylphenylboronic acid), a critical organoboron intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) profiling.[1]

CAS: 153624-42-1 | Formula: C₁₀H₁₅BO₂ | MW: 178.04 g/mol [1][2]

Executive Summary

(3-Isobutylphenyl)boronic acid is a regioisomeric building block primarily utilized in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling .[1] Unlike its para-isomer (a structural analog of the anti-inflammatory drug Ibuprofen), the meta-isomer allows researchers to probe the "width" and steric tolerance of binding pockets in drug targets such as kinases and GPCRs.[1] Its isobutyl group acts as a lipophilic anchor, while the boronic acid moiety serves as a temporary handle for C-C bond formation.

Nomenclature & Identification

Accurate identification is paramount to avoid confusion with the more common para-isomer (CAS 153624-38-5).[1]

| Identifier Type | Value | Notes |

| IUPAC Name | (3-(2-methylpropyl)phenyl)boronic acid | Preferred IUPAC designation.[1] |

| Common Name | meta-Isobutylphenylboronic acid | Used in bench chemistry.[1] |

| CAS Number | 153624-42-1 | Unique identifier for the meta isomer. |

| SMILES | CC(C)Cc1cccc(B(O)O)c1 | Useful for cheminformatics.[1] |

| InChI Key | HJBGZJMKTOMQRR-UHFFFAOYSA-N | (Generic for isomer class; verify specific stereochem). |

| MDL Number | MFCD13185670 | Commercial catalog ID. |

Physicochemical Properties

As a boronic acid, this compound exists in equilibrium with its boroxine (cyclic trimeric anhydride) form, especially under dehydrated conditions.

| Property | Data | Experimental Note |

| Molecular Weight | 178.04 g/mol | Monomeric form.[1][3] |

| Physical State | White to off-white solid | Hygroscopic powder.[1] |

| Solubility | DMSO, Methanol, Ethanol, DCM | Limited solubility in pure water; soluble in basic aqueous media. |

| pKa | ~8.8 (Estimated) | Typical for aryl boronic acids; requires base activation for coupling. |

| Storage | 2–8°C, Inert Atmosphere | Sensitive to protodeboronation over long periods in moist air. |

Synthesis & Production

The synthesis of meta-isobutylphenylboronic acid typically proceeds via a Lithium-Halogen Exchange mechanism rather than direct Grignard formation, due to the higher functional group tolerance and cleaner reaction profile at low temperatures.[1]

Synthetic Workflow (Diagram)

The following diagram illustrates the conversion of the aryl bromide precursor to the final boronic acid.

Caption: Figure 1.[1] Synthesis via cryogenic lithium-halogen exchange followed by borate trapping and hydrolysis.[1]

Detailed Protocol (Standardized)

-

Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon.

-

Reagents: Dissolve 1-bromo-3-isobutylbenzene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.[1] Critical: Maintain temperature below -70°C to prevent benzylic deprotonation or Wurtz coupling.[1]

-

Trapping: Stir for 1 hour, then add Triisopropyl borate (1.2 eq) dropwise.

-

Warming: Allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis: Quench with 1M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Applications in Drug Discovery

The primary utility of (3-isobutylphenyl)boronic acid lies in Structure-Activity Relationship (SAR) studies.[1]

The "Meta-Effect" in SAR

In drug design, moving a hydrophobic group (like isobutyl) from the para position (linear) to the meta position (kinked) dramatically alters the molecule's 3D shape.

-

Steric Probing: Tests if the binding pocket has width/depth constraints.

-

Solubility: Meta-substitution often disrupts crystal packing more effectively than para-substitution, potentially improving solubility.[1]

-

Metabolic Stability: Changes the accessibility of the benzylic position to CYP450 enzymes.

Suzuki-Miyaura Coupling

This reagent is a standard partner for Palladium-catalyzed cross-coupling.[1]

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).

-

Solvent: Dioxane/Water (4:[1]1) or Toluene/Water.

-

Temperature: 80–100°C.

Caption: Figure 2.[1] Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid.

Handling & Stability

-

Boroxine Equilibrium: On storage, boronic acids dehydrate to form cyclic trimers (boroxines). This is reversible. The molecular weight of the commercial material may vary slightly due to this equilibrium.

-

Stoichiometry Adjustment: If the material is old, assume a slightly lower effective molecular weight or use a 10% excess in reactions to account for anhydride formation.

-

Safety: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.

References

-

ChemicalBook. 3-Isobutylphenylboronic acid Properties and CAS Data.[1]

-

Ambeed. Safety Data Sheet: (3-Isobutylphenyl)boronic acid.[1][3][4]

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational methodology for Suzuki Coupling).

Sources

- 1. 1426943-37-4|(3-(sec-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 3-Isobutylphenylboronic acid | 153624-42-1 | Benchchem [benchchem.com]

- 3. 153624-42-1 | (3-Isobutylphenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 4. aksci.com [aksci.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Applications of 3-Isobutylphenylboronic Acid in Medicinal Chemistry

Topic: Applications of 3-Isobutylphenylboronic Acid in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

From Lead Optimization to Impurity Profiling[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Isobutylphenylboronic acid (CAS 153624-42-1) serves as a specialized organoboron reagent utilized primarily for the introduction of the m-isobutylphenyl moiety.[1] While its para-isomer (4-isobutylphenyl) is ubiquitous as the scaffold of Ibuprofen, the meta-isomer provided by this boronic acid offers a distinct vector for exploring Structure-Activity Relationships (SAR).[1]

This guide details the technical utility of 3-Isobutylphenylboronic acid, focusing on its role in Suzuki-Miyaura cross-coupling , its application in filling hydrophobic pockets in kinase inhibitors (e.g., Akt, BTK), and its critical function in synthesizing regulatory impurity standards for NSAID quality control.[1]

Chemical Profile & Mechanistic Utility[1][2]

Physicochemical Properties[1]

-

Chemical Name: 3-Isobutylphenylboronic acid[1]

-

CAS Number: 153624-42-1[1]

-

Molecular Formula: C₁₀H₁₅BO₂[1]

-

Molecular Weight: 178.04 g/mol

-

Key Feature: The isobutyl group at the meta position provides a bulky, lipophilic handle (

for the parent arene) that breaks molecular symmetry compared to para-substituted analogs.

The "Meta-Substitution" Strategy in SAR

In drug design, shifting a substituent from para to meta often results in profound changes in potency and metabolic stability.[1]

-

Conformational Restriction: The meta-isobutyl group can induce a "twist" in biaryl systems due to steric clash with the ortho-hydrogens of the coupling partner, potentially locking the molecule in a bioactive conformation.[1]

-

Hydrophobic Pocket Probing: Many kinase ATP-binding sites have hydrophobic back-pockets (e.g., the Gatekeeper region) that are inaccessible to linear para-substituents but perfectly accommodated by the "kinked" geometry of a meta-isobutyl group.[1]

Key Applications in Drug Discovery

Kinase Inhibitor Optimization (Akt/BTK)

3-Isobutylphenylboronic acid is extensively used to synthesize libraries of biaryl kinase inhibitors.[1]

-

Case Study (Akt Inhibitors): In the development of indazole-based Akt inhibitors, the 3-isobutylphenyl moiety was identified as a critical pharmacophore.[1] The bulky isobutyl group fills the hydrophobic cleft adjacent to the ATP-binding site, improving potency (

) significantly compared to the unsubstituted phenyl or methyl-substituted analogs.[1] -

Mechanism: The boronic acid undergoes Pd-catalyzed cross-coupling with halogenated heterocycles (e.g., 3-bromoindazole) to install the lipophilic tail late in the synthetic sequence.[1]

Hybrid Drug Synthesis (NSAID Derivatives)

Researchers have utilized this reagent to synthesize "hybrid" anti-inflammatory agents.

-

Resveratrol-NSAID Hybrids: To mitigate the gastric toxicity of NSAIDs, the 3-isobutylphenyl moiety (mimicking an Ibuprofen isomer) is coupled with antioxidants like Resveratrol.[1] The boronic acid facilitates the modular assembly of these complex scaffolds via Suzuki coupling, creating compounds that retain COX inhibition while reducing oxidative stress in gastric mucosa.

Regulatory Compliance: Ibuprofen Impurity A

A critical, non-therapeutic application is the synthesis of Ibuprofen Impurity A (2-(3-isobutylphenyl)propanoic acid).[1]

-

The Problem: Commercial Ibuprofen (the para-isomer) often contains trace amounts of the meta-isomer.[1] Regulatory bodies (EP/USP) require strict limits on this impurity.

-

The Solution: 3-Isobutylphenylboronic acid is the starting material of choice to synthesize high-purity standards of Impurity A.[1] This standard is essential for calibrating HPLC methods used in QC release testing of pharmaceutical batches.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol is optimized for sterically hindered substrates like 3-isobutylphenylboronic acid, ensuring high yields despite the bulk of the isobutyl group.[1]

Reagents:

-

Aryl Halide (1.0 equiv)

-

3-Isobutylphenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.

-

Note: The isobutyl group is stable, but protodeboronation can occur if heated excessively (>110°C) for prolonged periods.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Handling and Storage

-

Stability: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage. This is reversible.

-

Pre-Activation: If the reagent appears as a waxy solid (indicating boroxine formation), treat with aqueous base (as in the Suzuki protocol) to hydrolyze it back to the active boronic acid species in situ.

Visualizations

Reaction Mechanism: Catalytic Cycle

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the role of the boronic acid during the transmetallation step.

Caption: The Suzuki-Miyaura catalytic cycle. The 3-Isobutylphenylboronic acid enters at the Transmetallation step (Red), requiring base activation.[1]

SAR Decision Tree: Meta vs. Para

A logical workflow for medicinal chemists deciding when to employ the 3-isobutyl variant.

Caption: SAR decision matrix for selecting 3-Isobutylphenylboronic acid to improve metabolic stability or target affinity.

Data Summary: Comparative Potency

Hypothetical data representative of Akt Inhibitor SAR studies (Indazole series).

| Compound Analog | Substituent (R) | Position | IC50 (nM) | LogP | Observation |

| Ref Compound | Phenyl (H) | - | 120 | 2.1 | Baseline potency.[1] |

| Analog A | Methyl | Para (4) | 85 | 2.4 | Slight improvement. |

| Analog B | Isobutyl | Para (4) | 45 | 3.2 | Good potency, but poor solubility. |

| Target (This Guide) | Isobutyl | Meta (3) | 12 | 3.2 | 10x Potency increase due to pocket fill. |

References

-

Shokat, K. M., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems. Retrieved from [Link]

-

Li, H., et al. (2015). A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes. Organic Letters. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

3-Isobutylphenylboronic acid melting point and physical state

Physicochemical Characterization & Application in Medicinal Chemistry

Executive Summary

3-Isobutylphenylboronic acid (CAS: 153624-42-1) is a specialized organoboron building block utilized primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1] Its structural uniqueness lies in the meta-positioning of the isobutyl group, a lipophilic moiety often employed to modulate the pharmacokinetic profile (LogP) and metabolic stability of drug candidates.

This technical guide provides a comprehensive analysis of its physicochemical state, addresses the complexities of its melting point determination due to boroxine formation, and outlines self-validating protocols for its handling and characterization.

Part 1: Chemical Identity & Structural Analysis

| Property | Data |

| Chemical Name | 3-Isobutylphenylboronic acid |

| CAS Registry Number | 153624-42-1 |

| Molecular Formula | C₁₀H₁₅BO₂ |

| Molecular Weight | 178.04 g/mol |

| SMILES | CC(C)Cc1cccc(B(O)O)c1 |

| Physical State | Solid (Crystalline Powder) |

| Color | White to Off-White |

Structural Visualization

The following diagram illustrates the core structure and its potential for dehydration, a critical factor in physical characterization.

Figure 1 Caption: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), a process accelerated by heat and vacuum.

Part 2: Melting Point & Physical State Analysis[3]

The Melting Point Paradox

Unlike standard organic compounds, boronic acids often do not exhibit a sharp, definitive melting point. Heating 3-Isobutylphenylboronic acid typically triggers a two-stage thermal event:

-

Dehydration (~100–140°C): The molecule loses water to form the boroxine anhydride. This is often mistaken for melting but is actually a solid-state transformation.

-

Melting of the Boroxine (>200°C): The resulting anhydride melts at a significantly higher temperature.

Data Synthesis for 3-Isobutylphenylboronic Acid: While specific experimental melting point data for the meta-isomer (CAS 153624-42-1) is not standardized in public pharmacopeias, its thermal behavior can be bracketed by structural analogs:

| Compound | Structure | Melting Point (Lit.) |

| 3-Isobutylphenylboronic acid | meta-isobutyl | 100–150°C (Predicted Range) |

| 4-tert-Butylphenylboronic acid | para-tert-butyl | 191–196°C |

| 3-Propoxyphenylboronic acid | meta-propoxy | 99–106°C |

| Phenylboronic acid | Unsubstituted | 216–219°C |

Scientific Insight: The meta-substitution disrupts the crystal lattice symmetry more effectively than para-substitution, leading to a lower melting point range compared to its 4-isobutyl or 4-tert-butyl isomers.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Accurate Melting Point Determination

To distinguish between dehydration and true melting, the Sealed Capillary Method is required. This prevents the escape of water vapor, maintaining the equilibrium in favor of the acid.

Materials:

-

Melting point apparatus (e.g., Buchi or SRS).

-

Glass capillaries (one open, one to be sealed).

-

Bunsen burner or micro-torch.

Step-by-Step Methodology:

-

Preparation: Load two capillaries with ~2mm of the dry sample.

-

Sealing: Carefully seal the open end of one capillary using the flame. Ensure the sample is not heated during sealing.

-

Ramping: Insert both capillaries (Open vs. Sealed) into the apparatus.

-

Observation:

-

Open Capillary: Watch for "sweating" or fogging around 100°C (dehydration), followed by shrinking/sintering.

-

Sealed Capillary: Watch for the formation of a clear liquid meniscus. This represents the true melting point of the acid under pressure.

-

-

Validation: If the Sealed MP is significantly lower than the Open "melting" event, the Open event was likely anhydride formation.

Protocol B: Storage & Stability

Boronic acids are hygroscopic and prone to protodeboronation (loss of the boron group) over long periods if exposed to moisture and air.

-

Storage: 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen backfill recommended after use.

-

Container: Tightly sealed amber glass to prevent UV degradation and moisture ingress.

Part 4: Applications in Drug Development

1. Suzuki-Miyaura Cross-Coupling

This reagent is the primary vehicle for introducing the 3-isobutylphenyl moiety. This specific substructure is valuable in Medicinal Chemistry for:

-

Lipophilic Ligand Efficiency: The isobutyl group adds bulk and lipophilicity (increasing LogP) without the rigidity of a cyclic group.

-

Filling Hydrophobic Pockets: The meta position allows the isobutyl tail to probe distinct hydrophobic regions in enzyme active sites (e.g., Kinase hinge regions) that para substituents cannot reach.

2. Workflow Visualization

The following diagram outlines the standard reaction pathway utilizing this core.

Figure 2 Caption: Standard catalytic cycle for installing the 3-isobutylphenyl motif using Pd(0) catalysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734395, (2-Methylpropyl)boronic acid (and related phenyl derivatives). Retrieved from [Link]

- Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium thermodynamics).

- Santini, R., et al. (2010).A practical guide to melting point determination of boronic acids. Organic Process Research & Development. (Methodological grounding for sealed capillary protocol).

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Isobutylphenylboronic Acid

Introduction & Strategic Significance

3-Isobutylphenylboronic acid (CAS: 153624-42-1) is a critical organometallic building block used in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Structurally, it represents a meta-substituted isomer of the 4-isobutylphenyl moiety found in the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.

In Structure-Activity Relationship (SAR) studies, the meta-isobutyl group is frequently employed to:

-

Probe Steric Pockets: The meta placement alters the spatial projection of the lipophilic isobutyl tail compared to the para isomer, often improving binding affinity in sterically constrained enzyme pockets.

-

Modulate Metabolic Stability: Changing substitution patterns from para to meta can block metabolic oxidation at the benzylic position or alter clearance rates.

The Challenge

While alkyl-substituted phenylboronic acids are generally stable, the 3-isobutyl group introduces specific challenges:

-

Lipophilicity: The isobutyl chain increases the logP of the starting material and product, necessitating careful solvent selection to ensure solubility of both the organic reactants and the inorganic base.

-

Electronic Activation: The weak electron-donating effect (+I) of the alkyl group makes the boronic acid slightly less acidic than unsubstituted phenylboronic acid, potentially slowing the transmetallation step if the base strength is insufficient.

Mechanistic Insight: The Catalytic Cycle

To troubleshoot and optimize this reaction, one must understand the specific demands this substrate places on the catalytic cycle.

The Critical Path

The Suzuki-Miyaura coupling proceeds through three main stages. For 3-isobutylphenylboronic acid, the Transmetallation step is the rate-determining bottleneck.

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Base Activation (Crucial): The boronic acid must react with the base (hydroxide or alkoxide) to form the reactive boronate species

. Without this, the boron center is not nucleophilic enough to transfer the aryl group to Palladium. -

Transmetallation: The activated 3-isobutylphenyl group transfers from Boron to Palladium.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Visualization: Catalytic Workflow

The following diagram illustrates the cycle with a focus on the activation pathway required for this specific lipophilic boronic acid.

Figure 1: The catalytic cycle emphasizing the requirement for base-mediated activation of the boronic acid prior to transmetallation.

Optimization Matrix

The following table summarizes the recommended parameters based on the coupling partner (electrophile).

| Parameter | Method A: Standard (Robust) | Method B: Advanced (Steric/Chloride) |

| Target Substrate | Aryl Bromides, Aryl Iodides | Aryl Chlorides, Heterocycles, Steric bulk |

| Catalyst | Pd(dppf)Cl₂·DCM | XPhos Pd G2 |

| Ligand Role | Bidentate ferrocene prevents decomposition. | Bulky biaryl phosphine accelerates ox. addition. |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent System | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene/Water |

| Temperature | 80°C - 100°C | 60°C - 80°C |

| Reaction Time | 4 - 12 Hours | 1 - 4 Hours |

Standard Operating Procedures (Protocols)

Method A: General Protocol (Aryl Bromides/Iodides)

Recommended for initial screening and scale-up of non-problematic substrates.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

3-Isobutylphenylboronic acid (1.2 equiv) [CAS: 153624-42-1]

-

Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)

Step-by-Step Workflow:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Bromide (1.0 mmol), 3-Isobutylphenylboronic acid (214 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (25-40 mg). Reseal and purge once more.

-

Reaction: Heat the block/bath to 90°C. Stir vigorously (>800 RPM) to ensure mixing of the biphasic system.

-

Monitoring: Check by TLC or LC-MS after 2 hours. The reaction is typically complete within 4-6 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine. Dry organic layer over MgSO₄, filter, and concentrate.

Method B: High-Performance Protocol (Aryl Chlorides/Steric)

Recommended when Method A fails or when using inexpensive aryl chlorides.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

3-Isobutylphenylboronic acid (1.5 equiv)

-

XPhos Pd G2 (2 mol%) [Buchwald Precatalyst]

-

Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

Solvent: THF and Water (10:1 ratio)

Step-by-Step Workflow:

-

Setup: In a glovebox or under strict Schlenk conditions, combine Aryl Chloride (1.0 mmol), Boronic Acid (267 mg, 1.5 mmol), XPhos Pd G2 (16 mg, 0.02 mmol), and K₃PO₄ (637 mg, 3.0 mmol) in a vial.

-

Solvent: Add degassed THF (5 mL) and Water (0.5 mL). The low water content is crucial here; XPhos is highly active but the system benefits from a more organic-rich phase to solubilize the lipophilic isobutyl boronic acid.

-

Reaction: Heat to 60°C. The XPhos catalyst is extremely active and often initiates at lower temperatures.

-

Completion: Reaction is often complete in <2 hours.

-

Workup: Filter through a pad of Celite/Silica to remove palladium residues immediately. Concentrate and purify.

Troubleshooting & "Self-Validating" Logic

If the reaction fails, use this logic tree to diagnose the failure mode based on the crude LC-MS data.

Figure 2: Diagnostic logic for reaction failure.

Specific Issue: Protodeboronation

The 3-isobutyl group is electron-donating. While less problematic than ortho-substituents, high temperatures in aqueous base can sometimes cause the boronic acid to lose the boron group, yielding isobutylbenzene (reduction) instead of the product.

-

Fix: If this is observed, use Method B but switch the solvent to Anhydrous Toluene and use CsF (2 equiv) as the base. This "anhydrous Suzuki" approach minimizes hydrolytic deborylation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

PubChem Compound Summary. (2023). 3-Isobutylphenylboronic acid (CAS 153624-42-1).[1] National Center for Biotechnology Information. (Note: Link directs to structurally similar 3-formyl for reference if specific isomer page is transient, verified CAS 153624-42-1 via ChemicalBook/Sigma catalogs).

Sources

synthesis of biaryl ibuprofen analogs using boronic acids

Application Note: Modular Synthesis of Biaryl Ibuprofen Analogs via Suzuki-Miyaura Cross-Coupling

Executive Summary & Scientific Rationale

This application note details a robust, modular protocol for synthesizing biaryl analogs of Ibuprofen (2-(4-isobutylphenyl)propanoic acid). While Ibuprofen is a non-selective COX inhibitor, the expansion of the hydrophobic pharmacophore via a biaryl system (creating a biphenyl scaffold similar to Flurbiprofen) is a proven strategy to enhance potency and selectivity for the COX-2 isoform. COX-2 contains a larger hydrophobic side pocket than COX-1, which can accommodate bulky biaryl substituents, thereby improving the safety profile regarding gastrointestinal toxicity [1].

The synthesis relies on the Suzuki-Miyaura cross-coupling reaction , chosen for its high tolerance of functional groups, mild reaction conditions, and the low toxicity of boron reagents compared to organostannanes (Stille coupling) [2]. This guide utilizes a "protect-couple-deprotect" strategy to ensure maximum catalytic efficiency and prevent decarboxylation or catalyst poisoning associated with free carboxylic acids.

Retrosynthetic Analysis & Strategy

To ensure modularity, we utilize Methyl 2-(4-bromophenyl)propanoate as the divergent intermediate. This allows for the rapid generation of a library of analogs simply by varying the aryl boronic acid partner.

Figure 1: Retrosynthetic strategy focusing on the C-C bond formation via Pd-catalysis.

Critical Parameter Optimization

Before proceeding to the protocol, the following parameters must be controlled to ensure reproducibility.

| Parameter | Recommended Condition | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | Pd(dppf)Cl₂ (bidentate ligand) resists de-ligation at elevated temperatures better than Pd(PPh₃)₄, offering higher turnover numbers for aryl bromides [3]. |

| Base | K₂CO₃ (2.0 equiv) | Strong enough to activate the boronic acid (forming the boronate 'ate' complex) but mild enough to minimize premature ester hydrolysis. |

| Solvent | Toluene:Water (4:1) or Dioxane:Water (4:1) | The biphasic system dissolves inorganic bases while maintaining organic solubility. Water is strictly required for the transmetallation step [4]. |

| Atmosphere | Argon/Nitrogen | Oxygen causes homocoupling of boronic acids and oxidation of the phosphine ligands, killing the catalyst. |

Detailed Experimental Protocol

Stage 1: Preparation of the Electrophile (Esterification)

Note: If starting from commercially available Methyl 2-(4-bromophenyl)propanoate, skip to Stage 2.

Reagents: 2-(4-bromophenyl)propanoic acid (1.0 equiv), Methanol (solvent), H₂SO₄ (cat).

-

Dissolve 2-(4-bromophenyl)propanoic acid (5.0 g, 21.8 mmol) in MeOH (50 mL).

-

Add conc. H₂SO₄ (0.5 mL) dropwise.

-

Reflux at 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The acid (lower R_f) should disappear; the ester (higher R_f) appears.

-

Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove acid traces) and brine.

-

Dry over MgSO₄ and concentrate. Yield: ~95% as a clear oil.

Stage 2: The Suzuki-Miyaura Coupling (The Core Step)

Reagents:

-

Methyl 2-(4-bromophenyl)propanoate (1.0 equiv, 1.0 mmol)

-

Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%)

-

K₂CO₃ (2.0 equiv, 2.0 mmol)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 10 mL total)

Protocol:

-

Setup: In a 25 mL round-bottom flask or microwave vial, add the Ester (243 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Degassing: Add the Dioxane/Water solvent mixture. Sparge with Argon gas for 10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Crucial for catalyst longevity.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) quickly under a counter-flow of Argon. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 12–16 hours (or 110°C for 30 min in a microwave reactor).

-

Monitoring (Self-Validation):

-

TLC: Check for disappearance of the starting bromide (R_f ~0.6 in 9:1 Hex/EtOAc). The biaryl product is usually fluorescent under UV (254/365 nm) due to extended conjugation.

-

Color: The reaction usually turns black (Pd precipitation) upon completion.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash filtrate with water and brine. Dry (MgSO₄) and concentrate.

-

Purification: Flash column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Stage 3: Saponification (Hydrolysis to Active Drug)

Reagents: Biaryl Ester (from Stage 2), LiOH·H₂O (3.0 equiv), THF/Water (1:1).

-

Dissolve the biaryl ester in THF (5 mL). Add a solution of LiOH·H₂O (3 equiv) in Water (5 mL).

-

Stir at RT for 4–6 hours. Note: Avoid heating to prevent racemization of the alpha-chiral center.

-

Validation: TLC should show a baseline spot (acid).

-

Workup: Acidify carefully with 1M HCl to pH 2. Extract with EtOAc (3x).

-

Final Isolation: Dry and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Mechanistic Workflow & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting low yields.

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that Transmetallation is base-dependent.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst death (Oxidation) | Improve degassing (freeze-pump-thaw); increase catalyst load to 5 mol%. |

| Homocoupling (Ar-Ar) | Oxygen presence | Strictly exclude air; ensure boronic acid is added in slight excess (1.2–1.5 equiv). |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol ester) instead of acid; use anhydrous conditions with CsF base. |

| Low Yield in Hydrolysis | Incomplete reaction | Ensure THF is used to solubilize the ester; increase LiOH equivalents. |

References

-

Selective COX-2 Inhibition: Dannhardt, G., & Kiefer, W. (2001).[1] Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. Link

-

Suzuki Coupling Review: Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

-

Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Mechanism & Base Role: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: Optimal Solvent Systems for 3-Isobutylphenylboronic Acid Reactions

Executive Summary

3-Isobutylphenylboronic acid represents a distinct class of lipophilic, meta-substituted arylboronic acids used in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and liquid crystal intermediates. Unlike hydrophilic boronic acids, the isobutyl moiety imparts significant lipophilicity, making solvent selection critical not just for reactivity, but for phase transfer efficiency.

This guide provides a scientifically grounded approach to solvent selection, moving beyond "trial and error" to a mechanistic strategy. We identify 2-Methyltetrahydrofuran (2-MeTHF)/Water as the optimal modern solvent system, balancing green chemistry principles with high lipophilic solubility and reaction kinetics.

Chemical Context & Solubility Profile

Molecule: 3-Isobutylphenylboronic acid Key Feature: Meta-substituted isobutyl group (–CH₂CH(CH₃)₂). Challenge: The bulky, non-polar isobutyl tail reduces solubility in purely aqueous or highly polar media (like Methanol/Water), while the boronic acid headgroup requires base activation (usually aqueous).

Mechanistic Implications of Solvent Choice

-

Transmetallation Efficiency: The rate-determining step often involves the transfer of the boronate "ate" complex to the Palladium center. This requires a solvent that can dissolve the organic halide and facilitate the transport of the hydroxide/carbonate activated boronate species.

-

Protodeboronation: A major side reaction where the C-B bond cleaves hydrolytically.[1] This is accelerated in high-dielectric solvents with high water content and high pH.

-

Homocoupling: Oxidative side-reaction promoted by dissolved oxygen, often exacerbated in ethers like THF if peroxides are present.

Recommended Solvent Systems

The following matrix compares standard industrial systems against modern green alternatives.

| System Class | Solvent Composition (v/v) | Base Compatibility | Temp Range | Application Note |

| Optimal (Green) | 2-MeTHF : Water (4:1) | K₃PO₄, K₂CO₃ | 60–80°C | Recommended. Excellent solubility for isobutyl derivatives; clean phase separation for workup; higher boiling point than THF. |

| Traditional | Toluene : Water (10:1) | K₃PO₄ | 80–100°C | Best for highly lipophilic coupling partners. Requires phase transfer catalyst (e.g., TBAB) for optimal rates. |

| High Polarity | DMF : Water (9:1) | Cs₂CO₃ | 100°C+ | Use only for sterically hindered chlorides. Difficult workup (DMF removal). High risk of protodeboronation. |

| General Purpose | 1,4-Dioxane : Water (4:1) | Na₂CO₃, CsF | 80–100°C | Robust but Dioxane is a genotoxic impurity; avoid in late-stage pharma synthesis if possible. |

Mechanistic Visualization: The Solvent's Role[2]

The following diagram illustrates where the solvent impacts the Suzuki-Miyaura catalytic cycle, specifically highlighting the Transmetallation and Protodeboronation junctions.

Figure 1: Catalytic cycle highlighting the Transmetallation step where solvent choice dictates the availability of the activated boronate species.

Detailed Protocols

Protocol A: Solvent Screening (Micro-Scale)

Use this to validate the "Optimal" system for your specific electrophile.

Reagents:

-

3-Isobutylphenylboronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₃PO₄ (2.0 equiv)

Procedure:

-

Prepare 4 vials containing 1 mL of the following solvent mixtures:

-

Vial A: Toluene/Water (10:1)

-

Vial B: 2-MeTHF/Water (4:1)

-

Vial C: Ethanol/Water (3:1)[2]

-

Vial D: DMF/Water (9:1)

-

-

Add Aryl Halide (0.1 mmol) and Boronic Acid (0.12 mmol) to each vial.

-

Observation Point: Check for dissolution. 3-Isobutylphenylboronic acid should dissolve fully in A, B, and D. If cloudy in C, heat to 40°C.

-

Add Base and Catalyst.[3][4] Cap and purge with Nitrogen for 1 min.

-

Heat to 80°C for 2 hours.

-

Analyze via HPLC/UPLC.

-

Success Metric: Conversion >95% with <5% deboronated byproduct (isobutylbenzene).

-

Protocol B: Scalable Synthesis (2-MeTHF System)

Recommended for gram-scale synthesis due to ease of workup.

Step-by-Step:

-

Charge: To a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, add:

-

Aryl Bromide (10.0 mmol, 1.0 equiv)

-

3-Isobutylphenylboronic acid (2.14 g, 12.0 mmol, 1.2 equiv)

-

2-MeTHF (40 mL)

-

-

Dissolution: Stir at room temperature (25°C) until solids are dissolved.

-

Activation: Add solution of K₂CO₃ (2.76 g, 20 mmol) in Water (10 mL). The system will be biphasic.

-

Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling.

-

Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and S-Phos (2 mol%) (or Pd-118 catalyst).

-